molecular formula C7H13ClO2 B8263758 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane

4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane

Cat. No.: B8263758
M. Wt: 164.63 g/mol
InChI Key: OZBUEBAUWKCJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C7H13ClO2. It is a derivative of dioxolane, characterized by the presence of a chloromethyl group and three methyl groups attached to the dioxolane ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane can be synthesized through the reaction of 3-chloro-propane-1,2-diol with acetone in the presence of p-toluene sulfonic acid . The reaction involves the formation of a ketal, which is a common method for synthesizing dioxolane derivatives.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    p-Toluene sulfonic acid is often used as a catalyst in the synthesis of dioxolane derivatives.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, dehydrochlorination results in the formation of 2,2-dimethyl-4-methylene-1,3-dioxolane .

Scientific Research Applications

4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane involves its reactivity with nucleophiles and its ability to form stable intermediates. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a chloromethyl group makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-6(2)9-5-7(3,4-8)10-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBUEBAUWKCJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)(C)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.